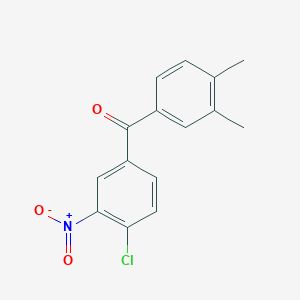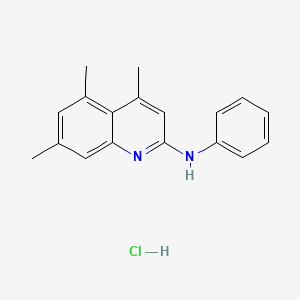
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine (DMNPY) is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNPY is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 366.4 g/mol.
作用機序
The mechanism of action of N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of ion channels and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channels and receptors, and the induction of apoptosis in cancer cells. This compound has also been shown to exhibit antibacterial and antifungal activity.
実験室実験の利点と制限
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has several advantages for use in lab experiments, including its potent anticancer activity, its ability to modulate ion channels and receptors, and its fluorescent properties. However, this compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, including the investigation of its potential as an antibacterial and antifungal agent, the development of this compound-based fluorescent probes for the detection of metal ions in solution, and the investigation of its potential as a modulator of ion channels and receptors. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry and material science.
Conclusion
In conclusion, this compound is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit potent anticancer activity, modulate ion channels and receptors, and exhibit antibacterial and antifungal activity. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry and material science.
合成法
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine can be synthesized using various methods, including the reaction of 2,4-diamino-6-methyl-5-nitropyrimidine with 3,4-dimethylbenzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2,4-diamino-6-methyl-5-nitropyrimidine with 3,4-dimethylbenzyl chloride in the presence of potassium carbonate and dimethylformamide.
科学的研究の応用
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential as an antibacterial and antifungal agent.
In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions in solution.
In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been investigated for its potential as a modulator of ion channels and receptors.
特性
IUPAC Name |
2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-12-6-8-17(10-14(12)3)23-20-19(26(27)28)16(5)22-21(25-20)24-18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPGDMUWAPZKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)


![3-(4-chlorophenyl)-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5090391.png)
![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)


![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5090453.png)
